molecular formula C5H9NO2 B1610757 1,4-Oxazepan-3-one CAS No. 61108-69-8

1,4-Oxazepan-3-one

Cat. No.: B1610757
CAS No.: 61108-69-8
M. Wt: 115.13 g/mol
InChI Key: YNHIMQYJCDVCEG-UHFFFAOYSA-N
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Description

1,4-Oxazepan-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is characterized by a seven-membered ring containing one oxygen and one nitrogen atom. This compound is a white crystalline solid that is soluble in common organic solvents .

Preparation Methods

1,4-Oxazepan-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,4-diaminobutane with diethyl carbonate under basic conditions. Another method includes the reaction of 1,4-diaminobutane with phosgene, followed by cyclization . Industrial production methods often involve the use of these reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Oxazepan-3-one undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-oxazepan-3-one involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-oxazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHIMQYJCDVCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486043
Record name 1,4-Oxazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61108-69-8
Record name Tetrahydro-1,4-oxazepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61108-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A process for preparing 6-amino-3-oxahexanoic acid which comprises: contacting methyl-2-cyanoethoxyacetate in excess acetic acid anhydride with hydrogen in the presence of a catalytic amount of platinum to prepare N-acetyl-6-amino-3-oxamethylhexanoate, and heating in excess water at a temperature of about 260° C. to form a mixture comprising 3-oxacaprolactam and 6-amino-3-oxahexanoic acid, extracting said mixture with chloroform, and separating 6-amino-3-oxahexanoic acid from the residue of said extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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